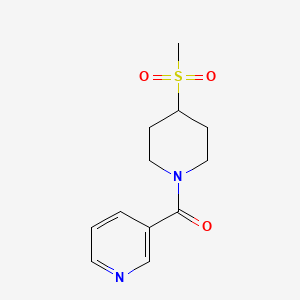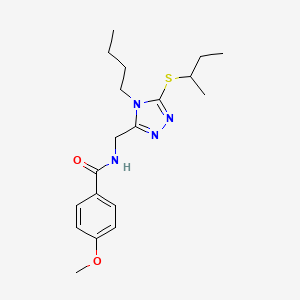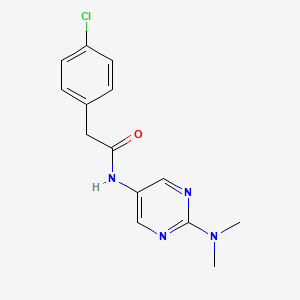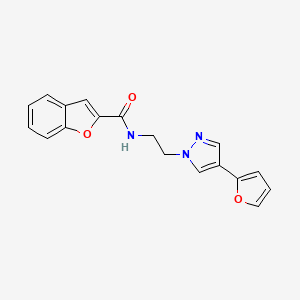![molecular formula C22H25N5O2 B2727416 8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887671-95-6](/img/structure/B2727416.png)
8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, which is an aromatic organic compound. It contains several functional groups, including a cyclopentyl group, a phenethyl group, and two methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the addition of the cyclopentyl, phenethyl, and methyl groups, and possibly other steps. Without specific information or research on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of aromatic ring found in many important biomolecules), with various groups attached. These include a cyclopentyl group (a five-carbon ring), a phenethyl group (a two-carbon chain attached to a benzene ring), and two methyl groups (single carbon groups). The exact structure would depend on the specific locations of these groups on the purine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Research has been conducted on the synthesis and properties of mesoionic purinone analogs, including derivatives similar to the compound . These studies have focused on understanding the chemical behavior, tautomeric forms, and reactions to form various derivatives. For instance, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, exhibit properties like hydrolytic ring-opening reactions and undergo 1,3-dipolar cycloaddition to produce triazacyclopent-[cd]indene derivatives through synthetic processes (Coburn & Taylor, 1982).
Pharmacological Exploration
Various derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their potential pharmacological effects. Studies have highlighted the anxiolytic-like and antidepressant-like activities of certain derivatives in animal models. These compounds have been shown to exhibit significant affinity for serotonin receptors, suggesting their potential as therapeutic agents for affective disorders (Zagórska et al., 2009). Further, structure-activity relationship studies have identified derivatives with potent receptor ligand properties, contributing to the understanding of their pharmacodynamics (Zagórska et al., 2015).
Molecular Interactions and Targeting
Some research has delved into the interaction of imidazo[2,1-f]purine derivatives with DNA, exploring their potential to target abasic sites in DNA. Such studies have implications for therapeutic interventions in genetic disorders or cancers (Belmont et al., 1999). Additionally, the design and synthesis of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been explored, focusing on their affinity for serotoninergic and dopaminergic receptors, which could inform the development of new psychiatric medications (Zagórska et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is the adenosine A1 receptor . This receptor plays a crucial role in inhibiting adenylate cyclase, inducing a range of physiological effects .
Mode of Action
This compound acts as a selective antagonist at the adenosine A1 receptor . It binds to the receptor with high affinity, blocking the action of adenosine and preventing the downstream effects .
Biochemical Pathways
By antagonizing the adenosine A1 receptor, this compound affects several biochemical pathways. The most significant of these is the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP levels within the cell .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on the adenosine A1 receptor. By blocking this receptor, it prevents the inhibitory effects of adenosine, leading to increased cellular activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-14-26-18-19(23-21(26)27(15)17-10-6-7-11-17)24(2)22(29)25(20(18)28)13-12-16-8-4-3-5-9-16/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJHSECBLAJNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/no-structure.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2727335.png)


![2-Chloro-N-[[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methyl]propanamide](/img/structure/B2727339.png)



![Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2727344.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2727349.png)

